An In-depth Technical Guide to cis-4-Methyl-2-pentene: Structural Formula and Bonding
An In-depth Technical Guide to cis-4-Methyl-2-pentene: Structural Formula and Bonding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structural and bonding characteristics of cis-4-Methyl-2-pentene, an organic compound of interest in various chemical research domains. The information is presented to be a valuable resource for professionals in research, science, and drug development.
Molecular Structure and Nomenclature
cis-4-Methyl-2-pentene, also known by its IUPAC name (2Z)-4-methylpent-2-ene, is an unsaturated aliphatic hydrocarbon with the chemical formula C₆H₁₂.[1][2][3][4] Its structure features a five-carbon chain with a double bond originating at the second carbon and a methyl group attached to the fourth carbon. The "cis" or "(Z)" designation indicates that the higher priority groups on each carbon of the double bond are on the same side of the double bond plane. In this case, the methyl group on carbon-2 and the isopropyl group on carbon-3 are on the same side.
The connectivity of the atoms can be represented by the SMILES notation C/C=C\C(C)C.[5]
Chemical Bonding and Hybridization
The chemical bonding in cis-4-methyl-2-pentene is a combination of covalent sigma (σ) and pi (π) bonds, which dictates its molecular geometry and reactivity.
-
sp² Hybridization: The two carbon atoms involved in the double bond (C2 and C3) are sp² hybridized. This hybridization results from the mixing of one 2s and two 2p orbitals to form three equivalent sp² hybrid orbitals arranged in a trigonal planar geometry with bond angles of approximately 120°. The remaining p orbital on each of these carbons is unhybridized and oriented perpendicular to the plane of the sp² orbitals.
-
sp³ Hybridization: The other four carbon atoms (C1, C4, and the two methyl carbons of the isopropyl group) are sp³ hybridized. This involves the mixing of one 2s and three 2p orbitals to form four equivalent sp³ hybrid orbitals, which are arranged in a tetrahedral geometry with bond angles of approximately 109.5°.
-
Sigma (σ) Bonds: All single bonds in the molecule are σ bonds, formed by the head-on overlap of hybrid orbitals (sp³-sp³, sp³-sp², sp³-s) or a hybrid orbital and a hydrogen s orbital. These bonds have cylindrical symmetry around the bond axis, allowing for free rotation.
-
Pi (π) Bond: The second bond of the C=C double bond is a π bond, formed by the sideways overlap of the unhybridized p orbitals on the sp² hybridized carbon atoms.[6] This π bond is weaker than a σ bond and restricts rotation around the C=C axis, leading to the possibility of geometric isomerism (cis/trans or E/Z).[6] The electron density of the π bond is located above and below the plane of the σ bond framework.
Quantitative Data
The following table summarizes key quantitative data for cis-4-Methyl-2-pentene.
| Property | Value |
| Molecular Formula | C₆H₁₂ |
| Molecular Weight | 84.16 g/mol [2][3][4] |
| IUPAC Name | (2Z)-4-methylpent-2-ene[1] |
| CAS Number | 691-38-3[4] |
| Boiling Point | 57-58 °C[7] |
| Melting Point | -134.4 °C[7] |
| Density | 0.670 g/mL[8] |
| Refractive Index | 1.398[8] |
Structural Visualization
The following diagram illustrates the structural formula of cis-4-Methyl-2-pentene.
Experimental Protocols for Structural Elucidation
The determination of the structure of cis-4-Methyl-2-pentene and similar small organic molecules relies on a combination of spectroscopic techniques. Below are generalized methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[9][10]
Objective: To determine the connectivity and chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule.
Methodology:
-
Sample Preparation: A small amount of the purified cis-4-Methyl-2-pentene sample is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-25 mg/mL. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
Data Acquisition: The sample is placed in an NMR spectrometer.
-
For ¹H NMR , a standard one-pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
-
Spectral Interpretation: The chemical shifts, integration (for ¹H NMR), and splitting patterns (multiplicity) of the peaks are analyzed to deduce the structure. For cis-4-Methyl-2-pentene, one would expect distinct signals for the different types of protons and carbons, with the coupling constants in the ¹H NMR spectrum helping to confirm the cis stereochemistry of the double bond.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile compounds.[11][12]
Objective: To determine the molecular weight and fragmentation pattern of cis-4-Methyl-2-pentene, confirming its elemental composition and providing further structural information.
Methodology:
-
Sample Preparation: A dilute solution of cis-4-Methyl-2-pentene is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Gas Chromatography:
-
A small volume of the sample is injected into the GC, where it is vaporized.
-
An inert carrier gas (e.g., helium or hydrogen) carries the vaporized sample through a heated capillary column.
-
The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. cis-4-Methyl-2-pentene will elute at a specific retention time under a given set of conditions (e.g., temperature program, carrier gas flow rate).
-
-
Mass Spectrometry:
-
As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.
-
In the ion source (commonly using electron ionization), molecules are bombarded with electrons, causing them to ionize and fragment in a reproducible manner.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion.
-
-
Data Analysis: The output is a mass spectrum, which is a plot of ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺), which gives the molecular weight of the compound. The fragmentation pattern provides a "fingerprint" that can be compared to spectral libraries for confirmation of the structure.
Logical Relationships in Structural Analysis
The following diagram illustrates the workflow for the structural elucidation of an unknown compound like cis-4-Methyl-2-pentene.
References
- 1. books.rsc.org [books.rsc.org]
- 2. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]
- 3. CAS 691-38-3: cis-4-methylpent-2-ene | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - Cis-4-methyl-2-pentene (C6H12) [pubchemlite.lcsb.uni.lu]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. cis-4-methylpent-2-ene [stenutz.eu]
- 9. omicsonline.org [omicsonline.org]
- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. agilent.com [agilent.com]



